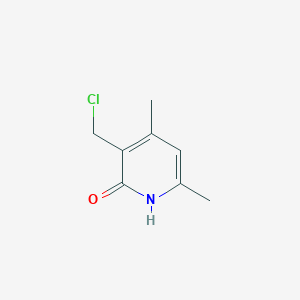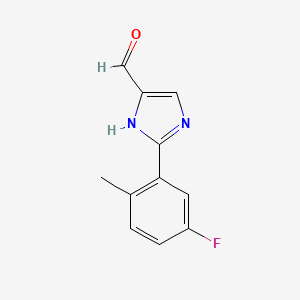
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of pyrimidine and is used in various chemical and pharmaceutical applications. The compound is known for its reactivity and is often utilized in synthetic chemistry for the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-bromopyrimidine is used as the starting material. The reaction involves the use of aluminum chloride (AlCl3) as a catalyst and acetyl chloride (CH3COCl) as the acylating agent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of certain enzymes, making it useful in the study of enzyme function and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopyrimidin-2-yl)ethanone: Similar in structure but with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Lacks the additional bromine atom on the pyrimidine ring.
1-(5-Bromopyridin-2-yl)ethanone: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Bromo-1-(5-bromopyrimidin-4-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its specific substitution pattern also allows for unique interactions with biological targets, making it useful in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H4Br2N2O |
|---|---|
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-1-5(11)6-4(8)2-9-3-10-6/h2-3H,1H2 |
Clé InChI |
SOWRBAUHILUAFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)

![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)




